5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride

Description

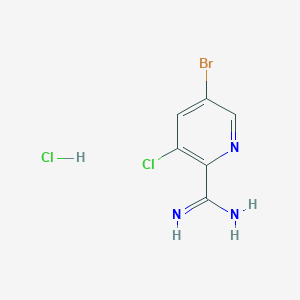

5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN₃·HCl. Its structure features a pyridine ring substituted with bromine at position 5, chlorine at position 3, and a carboximidamide group at position 2, forming a hydrochloride salt. The compound’s molecular weight is approximately 307.4 g/mol (calculated based on elemental composition).

Key structural attributes include:

- Halogen substituents: Bromine and chlorine enhance electrophilic reactivity and influence lipophilicity.

- Hydrochloride salt: Improves stability and aqueous solubility compared to the free base.

Properties

Molecular Formula |

C6H6BrCl2N3 |

|---|---|

Molecular Weight |

270.94 g/mol |

IUPAC Name |

5-bromo-3-chloropyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H5BrClN3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H |

InChI Key |

MLQACILPEBUGDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=N)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to maximize yield and minimize by-products. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antagonism of Receptors:

One of the primary applications of 5-bromo-3-chloropyridine-2-carboximidamide hydrochloride is its role as an antagonist for the human adenosine A3 receptor (hA3R). Research has shown that modifications to the compound can enhance its binding affinity, making it a candidate for therapeutic interventions in conditions such as cancer and inflammation. Specifically, studies indicate that the introduction of a bromine group at the 5-position of the pyridine ring significantly improves receptor affinity and selectivity .

Inflammatory Diseases:

The compound has been investigated for its potential in treating inflammatory diseases through its action as a peptidylarginine deiminase (PAD) inhibitor. PAD4 overexpression is linked to various inflammatory conditions, including rheumatoid arthritis and systemic lupus erythematosus. In preclinical models, PAD inhibitors have demonstrated efficacy in reducing inflammation and promoting apoptosis in inflammatory cells .

Cancer Treatment:

The anti-proliferative effects of PAD4 inhibitors, including this compound, have been highlighted in studies involving various cancer types. The compound's ability to modulate pathways associated with tumor growth suggests its potential as a therapeutic agent against malignancies characterized by elevated PAD4 activity .

Synthetic Applications

Synthesis of Heterocycles:

In organic synthesis, this compound serves as a key intermediate for synthesizing diverse heterocyclic compounds. Its structure allows for various substitution reactions that can yield complex molecules with potential biological activity. For instance, it can be used in reactions to generate novel analogues that exhibit antimicrobial and antifungal properties .

Cross-Coupling Reactions:

The compound has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl structures that are essential in developing pharmaceuticals. This method enhances the efficiency of synthesizing complex molecules by enabling functionalization at specific positions on the pyridine ring .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in biochemical pathways, making it useful for studying various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride with structurally or functionally related compounds:

*Inferred from hydrochloride salt analogs.

Key Findings:

Structural Influence on Reactivity: The bromine and chlorine in the target compound increase its electrophilicity compared to non-halogenated analogs like benzimidamide hydrochloride. The carboximidamide group distinguishes it from simpler pyridine derivatives (e.g., 5-Bromo-2-methoxy-3-methylpyridine), enabling stronger hydrogen-bonding interactions with biological targets .

Solubility and Stability: Hydrochloride salts (e.g., benzimidamide, chlorphenoxamine) generally exhibit higher aqueous solubility than neutral pyridines. The target compound’s solubility is expected to be moderate due to halogen-induced hydrophobicity . Stability data from benzamidine analogs suggest the target compound is stable under inert storage but may degrade under prolonged exposure to moisture or light .

4-Methylbenzamidine hydrochloride shares the amidine-HCl motif but lacks halogenation, resulting in lower molecular weight and distinct pharmacodynamic profiles .

Biological Activity

5-Bromo-3-chloropyridine-2-carboximidamide hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at positions 5 and 3 with bromine and chlorine atoms, respectively, and a carboximidamide functional group. This unique structure contributes to its interaction with various biological targets.

1. G-Protein Coupled Receptors (GPCRs)

Research indicates that compounds similar to 5-bromo-3-chloropyridine derivatives can interact with GPCRs, which are crucial for many physiological processes. GPCRs mediate the effects of neurotransmitters and hormones by activating intracellular signaling pathways through G-proteins. Studies have shown that specific substitutions on the pyridine ring can enhance affinity for particular GPCR subtypes, influencing downstream signaling cascades such as cyclic AMP production and calcium mobilization .

2. Antimicrobial Activity

A study focusing on related carboximidamides revealed significant antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

3. Histone Deacetylase (HDAC) Inhibition

Compounds with similar structural motifs have been identified as HDAC inhibitors, which play a role in cancer therapy by altering gene expression patterns associated with cell cycle regulation and apoptosis. The presence of the carboximidamide group enhances the binding affinity to HDAC enzymes, resulting in significant anticancer activity .

Case Study 1: Anticancer Potential

In a recent study, derivatives of pyridine-based carboximidamides were evaluated for their anticancer effects. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumor growth .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against multi-drug resistant strains of bacteria. The findings demonstrated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, highlighting their potential as novel antimicrobial agents .

Data Tables

| Activity Type | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | <10 | Significant growth inhibition observed |

| Antimicrobial | Multi-drug Resistant Bacteria | <10 | Effective against several strains |

| HDAC Inhibition | HDAC Isoforms | 0.5 - 5 | Selective inhibition observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine derivatives, followed by amidoxime formation. Key intermediates like 5-Bromo-2-chloropyrimidine (CAS 32779-36-5) require strict temperature control (0–6°C storage) to prevent decomposition . Purity optimization involves recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) and monitoring via HPLC (>97% purity threshold). For scale-up, process control systems (e.g., real-time reaction monitoring) ensure reproducibility .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, focusing on pyridine ring protons and carboximidamide signals) and FT-IR (to confirm N–H and C≡N stretches). Thermal stability is assessed via TGA/DSC, with melting points cross-referenced against analogs (e.g., 5-Bromo-2-iodopyridine, mp 112–113°C ). Mass spectrometry (HRMS) validates molecular weight (expected ~290–300 g/mol range) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Use gloveboxes for air-sensitive steps (e.g., amidoxime formation). PPE (nitrile gloves, lab coat) and fume hoods are mandatory due to potential respiratory irritancy, as seen in structurally similar halogenated pyridines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density on the pyridine ring to identify reactive sites. For Suzuki-Miyaura coupling, bromine at position 5 shows higher electrophilicity than chlorine at position 3, as evidenced by Fukui indices . Molecular dynamics simulations (MD) predict solvation effects in THF/water mixtures .

Q. What strategies resolve contradictory kinetic data in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or competing reaction pathways. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. For example, in DMSO, the carboximidamide group may stabilize a six-membered transition state, altering rate constants compared to DMF. Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Q. How can heterogeneous catalysis improve yield in large-scale syntheses?

- Methodological Answer : Immobilize palladium catalysts on mesoporous silica (e.g., SBA-15) to enhance surface area and reduce metal leaching. Optimize parameters via Design of Experiments (DoE): temperature (80–120°C), pressure (1–3 atm), and catalyst loading (1–5 mol%). Compare turnover numbers (TON) with homogeneous catalysts .

Q. What mechanistic insights explain unexpected byproducts during carboximidamide functionalization?

- Methodological Answer : Byproducts often stem from in situ hydrolysis of the amidoxime group. Monitor pH (maintain <7 with acetic acid) and use in operando Raman spectroscopy to detect nitrile intermediates. Isotopic labeling (¹⁵N) tracks nitrogen migration pathways, as demonstrated in related pyridine derivatives .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate bioactivity in enzyme inhibition studies?

- Methodological Answer : Use a tiered approach:

In silico docking (AutoDock Vina) to screen against target enzymes (e.g., kinases).

In vitro assays (fluorescence polarization) with IC₅₀ determination.

Control experiments with halogen-substituted analogs (e.g., 5-Bromo-2-fluoropyridine) to isolate electronic effects .

Q. What statistical frameworks are robust for analyzing dose-response data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.